1-phenyl-1H-imidazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-imidazole-5-carbohydrazide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazole-5-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, typically using halogenating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as chlorine or bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazole derivatives, while reduction can produce different hydrazide forms .
Scientific Research Applications
1-Phenyl-1H-imidazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and proteins, affecting their activity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-Phenyl-1H-imidazole-4-carbohydrazide
- 1-Phenyl-1H-imidazole-2-carbohydrazide
- 1-Phenyl-1H-imidazole-3-carbohydrazide
Comparison: 1-Phenyl-1H-imidazole-5-carbohydrazide is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3-phenylimidazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-10(15)9-6-12-7-14(9)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCZDARCOTCOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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